

# Comprehensive Analytical Characterization of 5-Bromo-8-nitroquinoline

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## Compound of Interest

Compound Name: 5-Bromo-8-nitroquinoline

CAS No.: 176967-80-9

Cat. No.: B175898

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## Introduction: The Need for Multi-Faceted Analysis

The precise chemical structure and purity profile of **5-Bromo-8-nitroquinoline** (C<sub>9</sub>H<sub>5</sub>BrN<sub>2</sub>O<sub>2</sub>) dictates its reactivity and suitability for downstream applications.[1] A single analytical method is often insufficient to confirm identity, quantify the main component, and identify all potential impurities, which may include positional isomers, starting materials, or degradation products. Therefore, a multi-technique, or orthogonal, approach is essential for a complete and reliable characterization. This document outlines a suite of methods, each providing a unique piece of the analytical puzzle, to build a self-validating characterization package.

## Physicochemical Properties of 5-Bromo-8-nitroquinoline

A foundational understanding of the molecule's properties is crucial for method development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrN <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	~253.05 g/mol	[2]
Appearance	Light yellow to yellow solid	[4][5]
Boiling Point	370.5 °C at 760 mmHg	[4]
Density	~1.747 g/cm <sup>3</sup>	[4][5]
Storage	Sealed in dry, Room Temperature	[4]

## Chromatographic Purity and Separation Methods

Chromatographic techniques are the cornerstone for assessing the purity of **5-Bromo-8-nitroquinoline** by separating it from impurities.

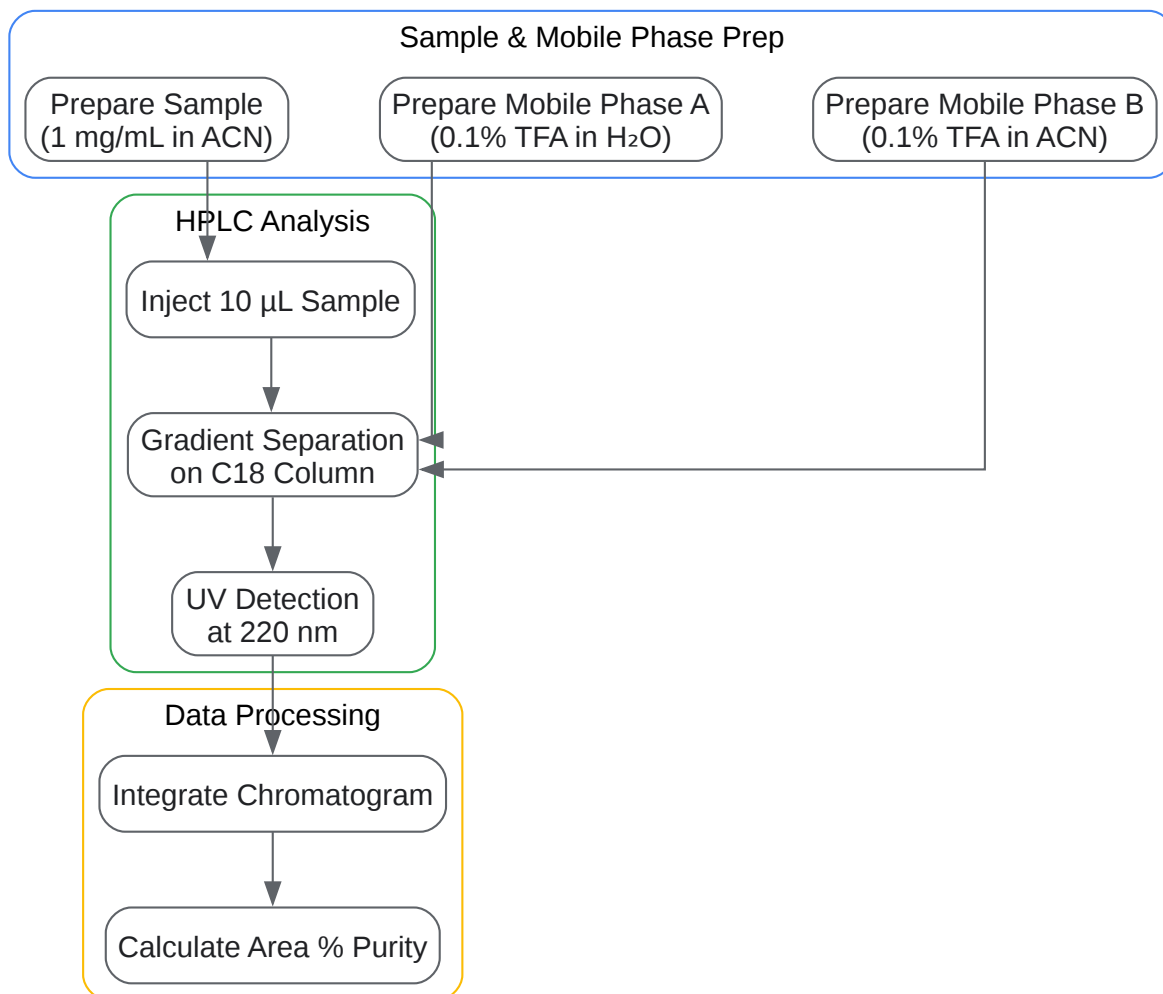
### High-Performance Liquid Chromatography (HPLC) for Purity Assessment

**Expertise & Causality:** HPLC is the premier method for quantifying non-volatile and thermally sensitive organic compounds like **5-Bromo-8-nitroquinoline**. A reversed-phase C18 column is selected due to its versatility and effectiveness in retaining moderately polar aromatic compounds. The mobile phase, a gradient of acidified water and acetonitrile, ensures sharp peak shapes and efficient elution of both the main analyte and potential impurities with varying polarities. UV detection is ideal, leveraging the compound's strong chromophore.

Protocol: HPLC Purity Determination

- Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.[6]
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 μm particle size).[6]
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Gradient Elution:
  - 0-2 min: 30% B
  - 2-15 min: 30% to 95% B
  - 15-18 min: 95% B
  - 18-19 min: 95% to 30% B
  - 19-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.[7]
- Column Temperature: 30 °C.[6]
- Detection Wavelength: 220 nm.[7]
- Injection Volume: 10 µL.
- Sample Preparation: Accurately weigh and dissolve ~10 mg of **5-Bromo-8-nitroquinoline** in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Dilute as necessary with a 50:50 mixture of acetonitrile and water.
- Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.



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*Fig 1. HPLC analysis workflow for purity assessment.*

## Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

Expertise & Causality: GC-MS provides unparalleled specificity for identification through its combination of chromatographic separation and mass-based detection. This technique is

suitable for compounds that are thermally stable and sufficiently volatile. Electron Impact (EI) ionization at 70 eV is a standard method that creates reproducible fragmentation patterns, which can be compared against spectral libraries like NIST for confident identification.[7][8]

#### Protocol: GC-MS Identification

- Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.[7]
- Column: Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m film thickness).[7]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 280 °C.
- Oven Temperature Program:
  - Initial: 150 °C, hold for 1 minute.
  - Ramp: 15 °C/min to 300 °C.
  - Hold: 5 minutes at 300 °C.
- Mass Spectrometer Parameters:
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Scan Range: m/z 40-350.
- Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.5 mg/mL.
- Data Analysis: Compare the obtained mass spectrum of the main peak with a reference library (e.g., NIST). The molecular ion peak ( $M^+$ ) and the characteristic isotopic pattern of bromine ( $^{19}\text{Br}/^{81}\text{Br}$  in ~1:1 ratio) should be present.

## Expected Mass Fragments

m/z	Interpretation	Source
252/254	Molecular Ion $[M]^+$ and $[M+2]^+$ due to Br isotope	[2]
206/208	Loss of NO <sub>2</sub> group	[2]
194/196	Loss of CO and N	[2]
127	Loss of Br and NO <sub>2</sub>	[2]

## Spectroscopic Structural Elucidation

Spectroscopic methods provide direct information about the chemical structure, functional groups, and electronic system of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Causality:** NMR is the most powerful technique for unambiguous structural confirmation. <sup>1</sup>H NMR provides information on the number, environment, and connectivity of protons, while <sup>13</sup>C NMR identifies all unique carbon atoms in the molecule. Deuterated chloroform (CDCl<sub>3</sub>) is a common solvent, but DMSO-d<sub>6</sub> can be used if solubility is an issue. Tetramethylsilane (TMS) is the standard internal reference.

Protocol: <sup>1</sup>H and <sup>13</sup>C NMR

- Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve 5-10 mg of **5-Bromo-8-nitroquinoline** in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) containing 0.03% TMS.
- Acquisition:
  - <sup>1</sup>H NMR: Acquire standard proton spectrum.
  - <sup>13</sup>C NMR: Acquire proton-decoupled carbon spectrum.

- **Data Analysis:** Process the spectra (Fourier transform, phase, and baseline correction). Integrate  $^1\text{H}$  signals and assign chemical shifts for all protons and carbons by comparing to predicted values and analyzing coupling patterns.

#### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts

Atom Type	Predicted $\delta$ (ppm)	Rationale
$^1\text{H}$ NMR	~7.5 - 9.0	Aromatic region. Protons adjacent to the nitrogen and those influenced by the electron-withdrawing nitro group will be shifted downfield. Specific assignments require analysis of coupling constants (J-values).[9]
$^{13}\text{C}$ NMR	~110 - 155	Aromatic region. Carbons bonded to bromine (C5) and the nitro group (C8) will have characteristic shifts. Quaternary carbons will typically show lower intensity. [9][10]

## Fourier-Transform Infrared (FTIR) Spectroscopy

**Expertise & Causality:** FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The presence of the nitro ( $\text{NO}_2$ ) group, the carbon-bromine (C-Br) bond, and the quinoline ring system will give rise to characteristic absorption bands.

#### Protocol: FTIR Analysis

- **Instrumentation:** FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
- **Sample Preparation:** Place a small amount of the solid sample directly onto the ATR crystal.

- Acquisition: Collect the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the wavenumbers of major absorption bands and assign them to the corresponding functional groups.

#### Expected Characteristic FTIR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode	Source
~3100-3000	Aromatic C-H Stretch	[11]
~1600, 1500	Aromatic C=C and C=N Stretch	[9]
~1530, 1350	Asymmetric & Symmetric N-O Stretch ( $\text{NO}_2$ )	[11]
~600-500	C-Br Stretch	[11]

## Thermal Analysis

Thermal analysis methods are used to determine the thermal stability, melting point, and decomposition profile of the material.

**Expertise & Causality:** Differential Scanning Calorimetry (DSC) is used to precisely measure the melting point, a key indicator of purity. A sharp melting endotherm suggests high purity. Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating the onset of thermal decomposition. Running the analysis under an inert nitrogen atmosphere prevents oxidative degradation.[12]

#### Protocol: DSC and TGA Analysis

- Instrumentation: DSC and TGA instruments.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
- DSC Method:
  - Atmosphere: Nitrogen at 50 mL/min.

- Method: Heat from 25 °C to 200 °C at a rate of 10 °C/min.
- TGA Method:
  - Atmosphere: Nitrogen at 50 mL/min.
  - Method: Heat from 25 °C to 500 °C at a rate of 10 °C/min.[12]
- Data Analysis:
  - DSC: Determine the onset and peak temperature of the melting endotherm.
  - TGA: Determine the onset temperature of decomposition (significant mass loss).

## Integrated Characterization Strategy

No single technique provides a complete picture. A robust characterization relies on the integration of data from these orthogonal methods to confirm the identity, structure, and purity of **5-Bromo-8-nitroquinoline**.

*Fig 2. Integrated workflow for comprehensive characterization.*

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